![molecular formula C9H8ClNO5 B176226 1-chloroethyl (4-nitrophenyl) Carbonate CAS No. 101623-69-2](/img/structure/B176226.png)
1-chloroethyl (4-nitrophenyl) Carbonate
Overview
Description
1-Chloroethyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C9H7NO5Cl. It appears as a white crystalline solid at room temperature. This compound is commonly used as a reagent and intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethyl (4-nitrophenyl) carbonate can be synthesized through the reaction of 4-nitrophenol with 1-chloroethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-nitrophenol and 1-chloroethanol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Products include substituted carbamates or carbonates.
Hydrolysis: Products are 4-nitrophenol and 1-chloroethanol.
Reduction: Products include 4-aminophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Prodrug Development
One of the most significant applications of 1-chloroethyl (4-nitrophenyl) carbonate is in the development of prodrugs. For instance, it has been utilized in synthesizing prodrugs for cancer therapies, such as MRTX1133. In studies, this compound demonstrated stability in simulated gastric and intestinal fluids, as well as in mouse liver microsomes, suggesting that it can effectively deliver active pharmaceutical ingredients (APIs) without premature release in the gastrointestinal tract .
Case Study: MRTX1133 Prodrug
In a detailed study, the prodrug derived from this compound showed enhanced bioavailability compared to its parent compound. It achieved a tumor growth inhibition rate of 54% at high doses while maintaining safety profiles . This highlights the potential of using this compound to improve the pharmacokinetics of anticancer drugs.
Organic Synthesis
Synthesis of Carbamates
this compound serves as an intermediate in the synthesis of various carbamate derivatives. The compound can be synthesized through the reaction of p-nitrophenol with chloroformate under basic conditions. This reaction pathway is crucial for creating stable carbamate linkages that are essential in drug design and development .
Reactivity with Nucleophiles
The compound has been shown to react favorably with nucleophiles such as amines and alcohols to form carbamates and carbonates. This property is exploited in the synthesis of complex organic molecules, including those used in pharmaceuticals . For example, reactions involving this compound have led to the successful formation of ε-caprolactam through ring-opening mechanisms when treated with specific bases like DBU .
Polymer Science
Covalent Linkers in Bioconjugation
In polymer chemistry, this compound is utilized as a reagent for creating covalent linkages between polymers and biomolecules. Its ability to form stable carbonates makes it an attractive choice for developing bioconjugates that require robust chemical bonds .
Table 1: Comparison of Applications
Application Area | Specific Use Case | Outcome/Benefit |
---|---|---|
Medicinal Chemistry | Prodrug for MRTX1133 | Increased bioavailability and tumor inhibition |
Organic Synthesis | Synthesis of carbamates | Formation of stable intermediates for drug design |
Polymer Science | Covalent linkers for bioconjugation | Robust chemical bonds for enhanced stability |
Mechanism of Action
The mechanism of action of 1-chloroethyl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
4-Nitrophenyl Chloroformate: Similar in structure but lacks the 1-chloroethyl group.
1-Chloroethyl Carbonate: Similar in structure but lacks the nitrophenyl group.
4-Nitrophenyl Carbonate: Similar in structure but lacks the 1-chloroethyl group.
Uniqueness: 1-Chloroethyl (4-nitrophenyl) carbonate is unique due to the presence of both the 1-chloroethyl and 4-nitrophenyl groups. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Biological Activity
1-Chloroethyl (4-nitrophenyl) carbonate, a compound with the chemical formula C₉H₈ClNO₃, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a prodrug. This article explores its synthesis, stability, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis and Stability
The synthesis of this compound typically involves the reaction of 4-nitrophenol with chloroethyl chloroformate in the presence of a base such as pyridine. The general reaction conditions can be summarized as follows:
Reactants | Conditions | Yield |
---|---|---|
4-Nitrophenol + Chloroethyl Chloroformate | Pyridine in dichloromethane at 0-20°C for 1.5 h | 97% |
4-Nitrophenol + Chloroethyl Chloroformate | Pyridine in chloroform at 0-20°C for overnight | 88% |
The compound has shown remarkable stability under various conditions, including simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which is critical for its function as a prodrug. In vitro studies indicated that it remained stable during a 30-minute incubation in SGF and SIF, suggesting that it could effectively reach systemic circulation without premature degradation .
This compound acts primarily as a prodrug, which means it requires metabolic conversion to release the active drug. Its mechanism involves hydrolysis to yield reactive intermediates that can interact with biological macromolecules, thereby exerting pharmacological effects. The stability of the compound allows for better absorption and bioavailability when administered orally.
Case Studies and Research Findings
Recent studies have evaluated the pharmacokinetics and bioactivity of this compound:
- Bioavailability Studies : In animal models, compounds derived from this structure demonstrated increased bioavailability compared to their parent drugs. For instance, certain derivatives exhibited over a two-fold increase in bioavailability, indicating that structural modifications can enhance therapeutic efficacy .
- Toxicity Assessments : Toxicological evaluations have shown that while some derivatives maintain low toxicity profiles, further studies are essential to fully understand the safety margins associated with clinical use. The intact structure of this compound under physiological conditions suggests a favorable safety profile when used appropriately .
- Therapeutic Applications : The compound has been investigated for its potential use in cancer therapies. Its ability to release active drug forms selectively within tumor tissues could improve therapeutic outcomes while minimizing systemic side effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Bioavailability | Stability | Therapeutic Use |
---|---|---|---|
This compound | High | Stable in SGF/SIF | Potential cancer therapy |
MRTX1133 | Moderate | Variable | Cancer therapy |
Other Carbamate Derivatives | Low to Moderate | Less stable | Various therapeutic uses |
Properties
IUPAC Name |
1-chloroethyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-6(10)15-9(12)16-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVQFTPXVZUWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441476 | |
Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101623-69-2 | |
Record name | Carbonic acid, 1-chloroethyl 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101623-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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